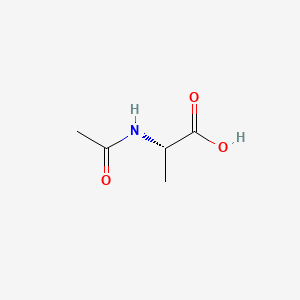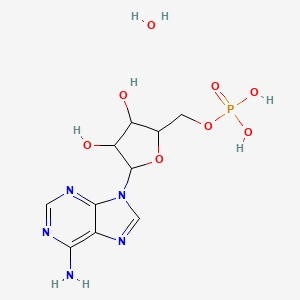
5'-AMP monohydrate
Vue d'ensemble
Description
5’-AMP monohydrate, also known as Adenosine 5’-monophosphate monohydrate, is a purine ribonucleoside monophosphate . It is an ester of phosphoric acid and the nucleoside adenosine . It is an activator of a class of protein kinases known as AMP-activated protein kinase (AMPK) .
Synthesis Analysis
5’-AMP monohydrate can be synthesized from yeast . It can also be produced from ADP by the myokinase (adenylate kinase) reaction when the ATP reservoir in the cell is low .Molecular Structure Analysis
The molecular formula of 5’-AMP monohydrate is C10H14N5O7P . The molecular weight is 365.24 g/mol . The InChI key is ZOEFQKVADUBYKV-MCDZGGTQSA-N .Chemical Reactions Analysis
5’-AMP monohydrate plays a significant role in many cellular metabolic processes. It is interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP) .Physical And Chemical Properties Analysis
5’-AMP monohydrate is a white crystalline powder . It is soluble in 1 M NH4OH and water . It has a density of 2.32 g/mL .Applications De Recherche Scientifique
1. Role in Cellular Energy Homeostasis
5'-adenosine monophosphate (AMP)-activated protein kinase (AMPK) is pivotal in maintaining cellular energy homeostasis. It regulates various metabolic and physiological processes and is dysregulated in chronic diseases such as obesity, inflammation, diabetes, and cancer. AMPK's diverse molecular mechanisms and physiological conditions that regulate its activity make it a promising target for disease prevention and treatment (Jeon, 2016).
2. Enzymatic Determination in Biochemistry and Clinical Chemistry
Adenosine-5'-diphosphate (ADP) and 5'-AMP are used in enzymatic determination methodologies in biochemistry and clinical chemistry. They are essential in estimating ADP and AMP levels in various assay systems, which is critical for understanding metabolic pathways and disease states (Jaworek, Gruber, & Bergmeyer, 1974).
3. Non-Enzymatic Oligomerization in Prebiotic Chemistry
3',5' cyclic AMP can undergo non-enzymatic oligomerization under dehydrating conditions, supporting the possibility of the origin of genetic materials from non-elaborately pre-activated monomer compounds in prebiotic chemistry (Costanzo et al., 2016).
4. Application in Meat Tenderization
AMP is used as a flavor enhancer in meat and poultry soups. Its application in meat tenderization involves dissociation of actomyosin into myosin and actin, improving the meat's tenderness and other quality traits. This application highlights AMP's potential in food science and technology (Wang et al., 2016).
5. Affinity Chromatography in DNA Polymerase Studies
AMP is used as a ligand for affinity chromatography of DNA polymerases with intrinsic 3' to 5' exonuclease activities. This application helps in the purification and analysis of these enzymes, important in molecular biology and genetic engineering (Lee & Whyte, 1984).
Mécanisme D'action
Propriétés
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEFQKVADUBYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



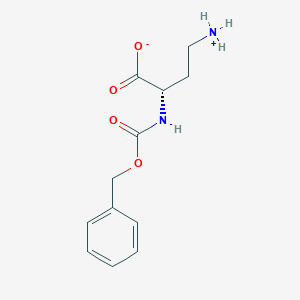

![(4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline](/img/structure/B7803098.png)
![[(2S)-1-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]azanium;chloride](/img/structure/B7803101.png)
![Ruthenium(2+), bis(2,2'-bipyridine-kappaN1,kappaN1')[1-[[(4'-methyl[2,2'-bipyridin]-4-yl-kappaN1,kappaN1')carbonyl]oxy]-2,5-pyrrolidinedione]-, (OC-6-33)-, hexafluorophosphate(1-) (1:2)](/img/structure/B7803107.png)
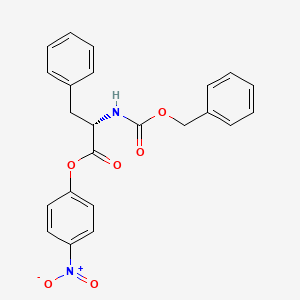
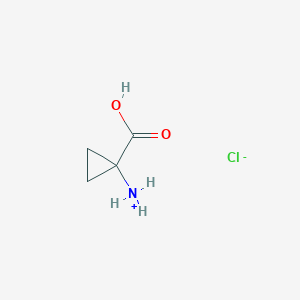
![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7803135.png)

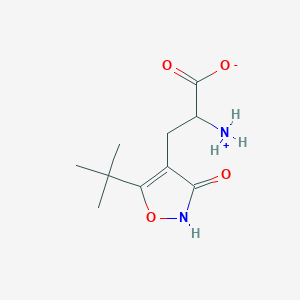
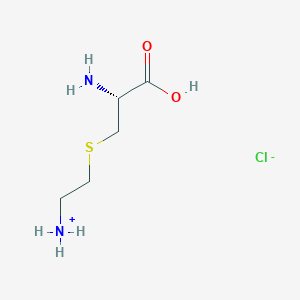
![2-[[2-[[2-[[2-[[2-[2-[[2-[[6-Amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B7803171.png)
